

Application Notes and Protocols for **TXY541** In Vivo Mouse Model

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Compound of Interest

Compound Name: **TXY541**

Cat. No.: **B15567431**

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Introduction

TXY541 is a novel, orally bioavailable small molecule inhibitor targeting the DNA damage response (DDR) pathway, specifically designed to induce synthetic lethality in cancers with mutations in the ATM gene. Preclinical data suggests that **TXY541** selectively targets and inhibits a key kinase in a parallel DNA repair pathway, leading to catastrophic DNA damage and apoptosis in ATM-deficient tumor cells while sparing normal tissues. These application notes provide a detailed protocol for evaluating the in vivo efficacy of **TXY541** in a xenograft mouse model.

Signaling Pathway of **TXY541**

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Experimental Workflow

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```

Quantitative Data Summary

Table 1: In Vivo Efficacy of **TXY541** in ATM-deficient Xenograft Model

Group	Dose (mg/kg, p.o., QD)	Mean Tumor Volume (mm ³) at Day 21 ± SEM	Percent Tumor Growth Inhibition (%)	Mean Body Weight Change (%) at Day 21 ± SEM
Vehicle	0	1250 ± 150	-	+2.5 ± 1.0
TXY541	25	625 ± 80	50	-1.0 ± 1.5
TXY541	50	250 ± 50	80	-3.5 ± 2.0

Table 2: Pharmacokinetic Profile of **TXY541** in Study Mice

Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUC (0-24h) (ng·hr/mL)
25	850	2	6800
50	1800	2	15500

Experimental Protocols

Animal Model and Cell Lines

- Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
- Cell Line: HCT116 ATM -/- (human colorectal carcinoma cell line with engineered ATM knockout).
- Cell Culture: Cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Tumor Implantation

- Harvest HCT116 ATM -/- cells during the exponential growth phase.
- Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a final concentration of 5 x 10⁷ cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

Dosing and Administration

- Formulation: Prepare **TXY541** in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
- Dosing: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
- Administer **TXY541** or vehicle daily via oral gavage (p.o.) at the specified doses (25 mg/kg and 50 mg/kg).

Monitoring and Endpoints

- Tumor Measurement: Measure tumor dimensions three times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Body Weight: Monitor and record the body weight of each animal three times per week as an indicator of toxicity.
- Endpoint: The study is concluded when tumors in the vehicle group reach approximately 1500 mm³, or after a predetermined duration (e.g., 21 days). Euthanize individual animals if tumor volume exceeds 2000 mm³ or if there is more than a 20% loss of body weight.

Pharmacodynamic Analysis

- At the end of the study, euthanize the animals and excise the tumors.
- A portion of the tumor tissue can be flash-frozen for western blot analysis of downstream markers of DNA damage (e.g., γH2AX).
- Another portion can be fixed in formalin for immunohistochemical analysis.
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